2,3,6-Trimethylbenzoic acid 2,3,6-Trimethylbenzoic acid 2,3,6-Trimethylbenzoic acid is a natural product found in Molopospermum peloponnesiacum with data available.
Brand Name: Vulcanchem
CAS No.: 2529-36-4
VCID: VC21292833
InChI: InChI=1S/C10H12O2/c1-6-4-5-7(2)9(8(6)3)10(11)12/h4-5H,1-3H3,(H,11,12)
SMILES: CC1=C(C(=C(C=C1)C)C(=O)O)C
Molecular Formula: C10H12O2
Molecular Weight: 164.2 g/mol

2,3,6-Trimethylbenzoic acid

CAS No.: 2529-36-4

Cat. No.: VC21292833

Molecular Formula: C10H12O2

Molecular Weight: 164.2 g/mol

* For research use only. Not for human or veterinary use.

2,3,6-Trimethylbenzoic acid - 2529-36-4

Specification

CAS No. 2529-36-4
Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
IUPAC Name 2,3,6-trimethylbenzoic acid
Standard InChI InChI=1S/C10H12O2/c1-6-4-5-7(2)9(8(6)3)10(11)12/h4-5H,1-3H3,(H,11,12)
Standard InChI Key JRUKSSBDIZXQDX-UHFFFAOYSA-N
SMILES CC1=C(C(=C(C=C1)C)C(=O)O)C
Canonical SMILES CC1=C(C(=C(C=C1)C)C(=O)O)C

Introduction

Physical and Chemical Properties

Structural Characteristics

2,3,6-Trimethylbenzoic acid possesses a molecular weight of approximately 164.20 g/mol, consistent with its molecular formula C₁₀H₁₂O₂ . The IUPAC Standard InChIKey for this compound is JRUKSSBDIZXQDX-UHFFFAOYSA-N, providing a unique identifier in chemical databases .

The structural arrangement of the three methyl groups at positions 2, 3, and 6 creates a specific steric environment around the carboxylic acid functionality. This arrangement influences the compound's reactivity patterns, particularly in electrophilic substitution reactions and carboxylic acid transformations. The 2,3,6-trimethyl substitution pattern creates an asymmetric distribution of electron density across the benzene ring, which affects its chemical behavior in various reaction conditions.

Thermodynamic Properties

The NIST WebBook provides valuable thermodynamic data for 2,3,6-trimethylbenzoic acid. The enthalpy of sublimation (ΔsubH°) has been measured at 104.4 ± 0.2 kJ/mol, indicating the energy required for the compound to transition directly from solid to gaseous state . This property is crucial for understanding the compound's behavior in various physical processes including purification methods and thermal stability assessments.

Studies conducted by Colomina, Jimenez, et al. in 1987 demonstrated that at a temperature of 325 K, the enthalpy of sublimation is 103.6 ± 0.2 kJ/mol . These measurements were performed across a temperature range from 314 K to 336 K, providing insight into the temperature dependence of this thermodynamic parameter.

Table 1: Thermodynamic Properties of 2,3,6-Trimethylbenzoic Acid

PropertyValueUnitsMethodReference
ΔsubH°104.4 ± 0.2kJ/molVColomina, Jimenez, et al., 1987
ΔsubH°104.4kJ/molN/AColomina, Jimenez, et al., 1987
ΔsubH°104.4 ± 0.2kJ/molMEColomina, Jimenez, et al., 1987

Table 2: Temperature-Dependent Enthalpy of Sublimation

ΔsubH (kJ/mol)Temperature (K)MethodReference
103.6 ± 0.2325MEColomina, Jimenez, et al., 1987

These thermodynamic parameters provide essential data points for researchers working with this compound, particularly those investigating its behavior in thermal processes or developing purification methods.

Comparative Analysis with Structural Isomers

A comparative analysis with other trimethylbenzoic acid isomers provides valuable context for understanding the unique properties of 2,3,6-trimethylbenzoic acid.

Comparison with 2,3,5-Trimethylbenzoic Acid

2,3,5-Trimethylbenzoic acid (CAS 2437-66-3) has the same molecular formula and weight as 2,3,6-trimethylbenzoic acid but differs in the arrangement of methyl groups. This isomer has a reported melting point of 123–127°C (literature value: 124°C), and its enthalpy of formation in the solid state is -488.7 kJ/mol.

The different position of the third methyl group (at position 5 rather than 6) likely influences the compound's crystal packing, solubility properties, and reactivity patterns. The 2,3,5-substitution pattern creates a different electronic distribution across the aromatic ring compared to the 2,3,6-pattern.

Comparison with 2,4,6-Trimethylbenzoic Acid

2,4,6-Trimethylbenzoic acid (CAS 480-63-7), also known as mesitylenecarboxylic acid, features a symmetrical arrangement of methyl groups around the benzene ring. This structural isomer has a melting point of 152-155°C and a boiling point of approximately 296.6°C at 760 mmHg . Its density is reported as 1.1±0.1 g/cm³, and it has a flash point of 138.0±13.4°C .

The symmetrical arrangement of methyl groups in 2,4,6-trimethylbenzoic acid likely contributes to its higher melting point compared to the 2,3,5-isomer, suggesting stronger intermolecular interactions in the crystal structure.

Table 3: Comparative Properties of Trimethylbenzoic Acid Isomers

Property2,3,6-Trimethylbenzoic Acid2,3,5-Trimethylbenzoic Acid2,4,6-Trimethylbenzoic Acid
CAS Number2529-36-4 2437-66-3480-63-7
Melting PointNot specified in sources123–127°C152-155°C
Boiling PointNot specified in sourcesNot specified in sources296.6±9.0°C at 760 mmHg
DensityNot specified in sourcesNot specified in sources1.1±0.1 g/cm³
Flash PointNot specified in sourcesNot specified in sources138.0±13.4°C
Enthalpy of Sublimation104.4 ± 0.2 kJ/mol Not specified in sourcesNot specified in sources

Research Findings and Future Directions

The thermodynamic studies conducted by Colomina, Jimenez, et al. in 1987 represent significant research contributions to our understanding of 2,3,6-trimethylbenzoic acid . Their work on enthalpy of sublimation provides critical data for understanding the compound's physical behavior.

Future research directions for 2,3,6-trimethylbenzoic acid might include:

  • Development of optimized, scalable synthesis methods specifically tailored to the 2,3,6-substitution pattern

  • Comprehensive comparative studies examining reactivity differences between various trimethylbenzoic acid isomers

  • Investigation of coordination chemistry with various metals, exploring potential applications in catalysis or material science

  • Systematic evaluation of potential biological activities, particularly in comparison with other benzoic acid derivatives with known pharmacological properties

  • Exploration of novel applications in polymer chemistry, examining how the unique steric and electronic properties of this compound might influence material characteristics

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